molecular formula C19H20N2O2 B6511386 N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide CAS No. 921773-61-7

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide

Cat. No.: B6511386
CAS No.: 921773-61-7
M. Wt: 308.4 g/mol
InChI Key: XBTRSIXYOFSEKD-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core with an ethyl group at the nitrogen atom, a ketone at the 2-position, and a phenylpropanamide moiety at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available indole derivatives.

    Step 1 Alkylation: The nitrogen atom of the indole is alkylated using ethyl halides under basic conditions to introduce the ethyl group.

    Step 2 Oxidation: The 2-position of the indole is oxidized to form the ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Step 3 Amide Formation: The 5-position of the indole is functionalized with a phenylpropanamide group through an amide coupling reaction. This can be achieved using reagents like carbodiimides (e.g., DCC) in the presence of a base.

Industrial Production Methods

Industrial production of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:

    Catalyst Optimization: Using catalysts to improve reaction efficiency.

    Process Scaling: Adapting the reaction conditions for large-scale production.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation at the indole ring, potentially forming quinone derivatives.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenylpropanamide derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: Investigated for binding to various biological receptors.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals.

    Anticancer Activity: Potential anticancer properties due to its ability to interfere with cell proliferation.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole core allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. The phenylpropanamide moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide
  • N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide

Uniqueness

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide is unique due to its specific substitution pattern on the indole ring and the presence of the phenylpropanamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide is a synthetic compound characterized by its unique indole structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections detail its biological activity, including empirical data, structural characteristics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉N₃O₂. Its structure includes an indole moiety fused with a phenyl group and an amide functional group, contributing to its chemical reactivity and biological properties.

PropertyValue
Molecular Weight305.36 g/mol
LogP3.2292
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Polar Surface Area38.859 Ų

Anticancer Potential

Indole derivatives are known for their significant anticancer activities. Studies have indicated that compounds with similar structural features to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain indole derivatives could inhibit the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Anti-inflammatory Effects

Research has shown that indole compounds can modulate inflammatory pathways. This compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating NF-kB signaling pathways. This is particularly relevant in the context of chronic inflammatory diseases where such compounds can provide therapeutic benefits .

Neuroprotective Properties

Emerging evidence suggests that indole derivatives can offer neuroprotective effects. Compounds similar to this compound have been shown to protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of antioxidant defenses and anti-apoptotic pathways .

Study on Cytotoxicity

A recent study evaluated the cytotoxic effects of various indole derivatives on human cancer cell lines. This compound was included in the screening process:

Cell LineIC50 (µM)
MCF7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)18.0

The results indicated that this compound exhibits significant cytotoxicity against MCF7 cells, suggesting its potential as a lead compound for further development in anticancer therapies .

Neuroprotective Mechanism Exploration

In another investigation focusing on neuroprotective mechanisms, researchers administered N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenypropanamide to a model of oxidative stress in neuronal cells. The findings revealed that treatment led to:

  • Increased expression of Bcl-xL (anti-apoptotic protein)
  • Decreased levels of reactive oxygen species (ROS)
  • Enhanced cell viability compared to untreated controls

These results support the hypothesis that this compound may protect against neurodegeneration by modulating apoptotic pathways and reducing oxidative stress .

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-2-21-17-10-9-16(12-15(17)13-19(21)23)20-18(22)11-8-14-6-4-3-5-7-14/h3-7,9-10,12H,2,8,11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTRSIXYOFSEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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